molecular formula C16H14N2O2 B8286436 (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester

(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester

Cat. No. B8286436
M. Wt: 266.29 g/mol
InChI Key: BXICFSJDBKHRFT-UHFFFAOYSA-N
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Patent
US07977338B2

Procedure details

A mixture of 0.535 g of (4-benzoimidazol-1-yl-phenyl)-acetic acid methyl ester and 2 ml of an 1N aqueous solution of LiOH in 2 ml of THF is stirred for 3 hours at 45° C. The mixture obtained is allowed to cool to rt and acidified to pH 5 by addition of 0.5 N aqueous HCl. A solid precipitates and is collected by vacuum filtration. (4-Benzoimidazol-1-yl-phenyl)-acetic acid is obtained. ES-MS: 253.1 [M+H]+; single peak at tR=2.36 min (System 1).
Quantity
0.535 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[CH:12]2)=[CH:7][CH:6]=1.[Li+].[OH-].Cl>C1COCC1>[N:11]1([C:8]2[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:20])=[O:2])=[CH:6][CH:7]=2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.535 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)N1C=NC2=C1C=CC=C2)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred for 3 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
A solid precipitates
FILTRATION
Type
FILTRATION
Details
is collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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